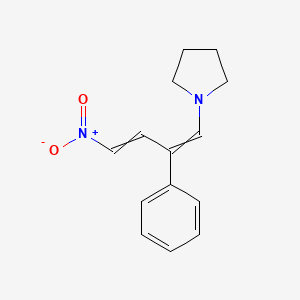![molecular formula C9H12N4O B14587740 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile CAS No. 61274-86-0](/img/structure/B14587740.png)
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile is a chemical compound with the molecular formula C9H12N4O It is known for its unique structure, which includes a pyrazine ring substituted with a dimethylaminoethoxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate reagents to introduce the dimethylaminoethoxy and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Primary amines derived from the reduction of the carbonitrile group.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[2-(Dimethylamino)ethoxy]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethoxy group can interact with biological receptors, while the carbonitrile group can participate in various biochemical pathways. These interactions can lead to the modulation of cellular processes and exhibit biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinecarbonitrile: Lacks the dimethylaminoethoxy group, making it less versatile in certain reactions.
6-(2-(Dimethylamino)ethoxy)pyrazine: Similar structure but without the carbonitrile group.
Properties
CAS No. |
61274-86-0 |
|---|---|
Molecular Formula |
C9H12N4O |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
6-[2-(dimethylamino)ethoxy]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C9H12N4O/c1-13(2)3-4-14-9-7-11-6-8(5-10)12-9/h6-7H,3-4H2,1-2H3 |
InChI Key |
XRHSARNQSNFZQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC(=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



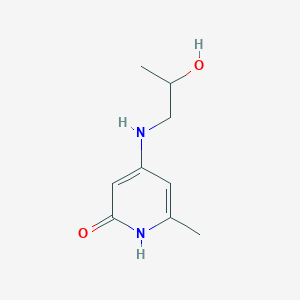
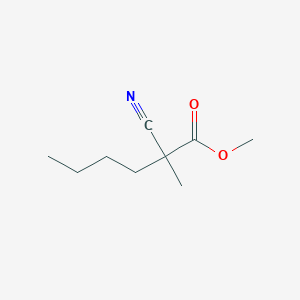

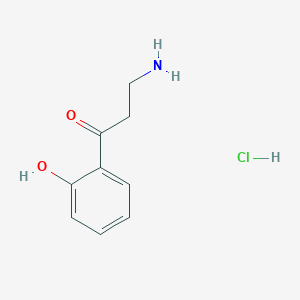
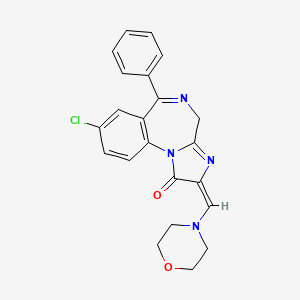

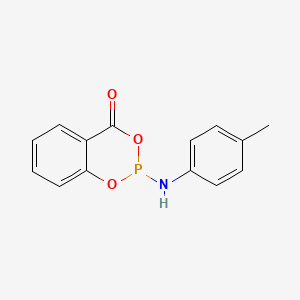
![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
